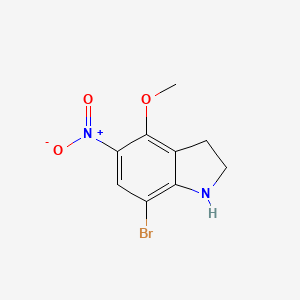

7-Bromo-4-methoxy-5-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-15-9-5-2-3-11-8(5)6(10)4-7(9)12(13)14/h4,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJPPPIXECNNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 7-Bromo-4-methoxy-5-nitroindoline.

Chemical Structure and Properties

7-Bromo-4-methoxy-5-nitroindoline is a substituted indoline molecule. The indoline core is modified with a bromine atom at position 7, a methoxy group at position 4, and a nitro group at position 5.

Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline

| Property | Estimated Value |

| Molecular Formula | C₉H₉BrN₂O₃ |

| Molecular Weight | 289.09 g/mol |

| Appearance | Likely a yellow to brown crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water. |

| Melting Point | Estimated to be in the range of 150-200 °C |

| Boiling Point | Decomposes upon strong heating |

| XLogP | ~2.5 - 3.5 |

Comparative Data of Structural Analogs

To provide a basis for the estimated properties of 7-Bromo-4-methoxy-5-nitroindoline, the following table summarizes the available data for its closest structural analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 7-Bromo-5-nitroindoline | C₈H₇BrN₂O₂ | 243.06 | Not available | Predicted XLogP: 2.5[1] |

| 5-Bromo-7-nitroindoline | C₈H₇BrN₂O₂ | 243.06 | 80166-90-1 | Appearance: Orange to brown crystals/powder[2] |

| 4-Methoxy-5-nitroindoline | C₉H₁₀N₂O₃ | 194.19 | 909556-12-3 | - |

| 4-Methoxy-7-nitroindoline | C₉H₁₀N₂O₃ | 194.19 | 872975-24-1 | - |

| 7-Bromo-4-methoxy-1H-indole | C₉H₈BrNO | 226.07 | 81224-16-0 | The indole (aromatic) analog. |

| 1-Acetyl-5-bromo-7-nitroindoline | C₁₀H₉BrN₂O₃ | 285.10 | 62368-07-4 | Predicted XLogP: 1.8[3] |

| 5-Bromo-7-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | 165669-16-9 | The indole (aromatic) analog.[4] |

Potential Synthetic Routes

A direct, published synthesis for 7-Bromo-4-methoxy-5-nitroindoline has not been identified. However, based on standard organic chemistry principles and published syntheses of related compounds, a plausible synthetic workflow can be proposed. The two most likely approaches would be the nitration of a bromo-methoxy-indoline precursor or the bromination of a methoxy-nitro-indoline precursor.

Proposed Experimental Protocol: Nitration of 7-Bromo-4-methoxyindoline

This protocol is a hypothetical procedure based on general nitration methods for aromatic compounds.

Materials:

-

7-Bromo-4-methoxyindoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 7-Bromo-4-methoxyindoline in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-Bromo-4-methoxy-5-nitroindoline.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 7-Bromo-4-methoxy-5-nitroindoline.

Relationship to Structural Analogs

The chemical properties of 7-Bromo-4-methoxy-5-nitroindoline can be inferred by examining its relationship to known analogs. The presence and position of the bromo, methoxy, and nitro groups will influence the electronic and steric properties of the molecule.

Caption: Relationship between the target compound and its key structural analogs.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been described for 7-Bromo-4-methoxy-5-nitroindoline, the presence of the nitroindoline core suggests potential for biological relevance. Nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[5] The nitro group can be bioreduced in cellular environments to form reactive species that can induce cellular damage.

Indole derivatives, a class of compounds to which indolines are closely related, are known to interact with a variety of biological targets and are a common scaffold in drug discovery.[6] Therefore, it is plausible that 7-Bromo-4-methoxy-5-nitroindoline could be a subject of interest for screening in various biological assays. However, without experimental data, any discussion of its interaction with signaling pathways would be purely speculative. Research on related bromo- and nitro-substituted flavonoids has shown significant antimicrobial properties.[7]

Safety and Handling

Specific safety data for 7-Bromo-4-methoxy-5-nitroindoline is not available. However, based on the properties of related nitro- and bromo-aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Nitro compounds can be toxic and may be skin and eye irritants. Brominated organic compounds can also be hazardous. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. PubChemLite - 7-bromo-5-nitroindoline (C8H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-7-nitroindoline, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Structure Elucidation of 7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothetical structure elucidation for 7-Bromo-4-methoxy-5-nitroindoline. As of the date of this publication, no experimental data for this specific compound has been found in the public domain. The presented data and protocols are therefore predictive and based on established principles of organic chemistry and spectroscopy.

Introduction

Substituted indoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The unique substitution pattern of 7-Bromo-4-methoxy-5-nitroindoline, combining a halogen, an electron-donating group, and an electron-withdrawing group on the benzene ring, suggests potential for novel pharmacological properties. This technical guide provides a comprehensive, albeit hypothetical, elucidation of its structure, including predicted spectroscopic data and a plausible synthetic pathway. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related novel indoline derivatives.

Proposed Structure and Nomenclature

The proposed structure for 7-Bromo-4-methoxy-5-nitroindoline is based on standard IUPAC nomenclature rules. The indoline core is numbered starting from the nitrogen atom as position 1, and proceeding around the bicyclic system.

Proposed Structure:

IUPAC Name: 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of substituent effects on the indoline core. The predictions are derived from known data for related substituted indoles and general principles of NMR and IR spectroscopy.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of 7-Bromo-4-methoxy-5-nitroindoline are summarized in the tables below. These predictions consider the anisotropic and electronic effects of the bromo, methoxy, and nitro substituents on the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~4.0 - 5.0 | br s | - |

| H-2 (CH₂) | ~3.1 - 3.3 | t | ~8.0 |

| H-3 (CH₂) | ~3.6 - 3.8 | t | ~8.0 |

| H-6 | ~7.5 - 7.7 | s | - |

| OCH₃ | ~3.9 - 4.1 | s | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~30 - 35 |

| C-3 | ~45 - 50 |

| C-3a | ~125 - 130 |

| C-4 | ~145 - 150 |

| C-5 | ~140 - 145 |

| C-6 | ~115 - 120 |

| C-7 | ~100 - 105 |

| C-7a | ~150 - 155 |

| OCH₃ | ~55 - 60 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3450 | Medium | N-H | Stretching |

| 2850 - 3000 | Medium | C-H (aliphatic) | Stretching |

| 1580 - 1620 | Strong | C=C (aromatic) | Stretching |

| 1500 - 1550 | Strong | N-O (nitro) | Asymmetric Stretching |

| 1330 - 1370 | Strong | N-O (nitro) | Symmetric Stretching |

| 1200 - 1280 | Strong | C-O (aryl ether) | Asymmetric Stretching |

| 1000 - 1050 | Medium | C-O (aryl ether) | Symmetric Stretching |

| 550 - 650 | Medium | C-Br | Stretching |

Predicted Mass Spectrometry Data

The predicted mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Notes |

| 274/276 | [M]⁺ | Molecular ion peak with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

| 259/261 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 228/230 | [M - NO₂]⁺ | Loss of a nitro group. |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to 7-Bromo-4-methoxy-5-nitroindoline is proposed starting from commercially available 4-methoxyindole. The workflow for this synthesis is depicted below.

Caption: Proposed synthetic pathway for 7-Bromo-4-methoxy-5-nitroindoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Bromo-4-methoxyindole

-

To a solution of 4-methoxyindole (1.0 eq) in acetonitrile (CH₃CN) at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-Bromo-4-methoxy-5-nitroindole

-

To a stirred solution of 7-Bromo-4-methoxyindole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C, add a mixture of concentrated nitric acid (HNO₃) (1.1 eq) and concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0-5 °C and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

-

To a solution of 7-Bromo-4-methoxy-5-nitroindole (1.0 eq) in glacial acetic acid (AcOH), add sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Structure Elucidation Workflow

The logical workflow for the complete structure elucidation of the synthesized compound would involve a series of analytical techniques to confirm its identity and purity.

An In-depth Technical Guide to 7-Bromo-4-methoxy-5-nitroindoline and Structurally Related Analogs

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical landscape surrounding 7-Bromo-4-methoxy-5-nitroindoline. Due to the limited public data on the target compound, this guide focuses on the synthesis, properties, and relevant experimental data of its close structural analogs.

Physicochemical Properties of Related Indoline and Indole Analogs

The properties of 7-Bromo-4-methoxy-5-nitroindoline can be inferred by examining its constituent parts and related molecules. The indoline core is a common scaffold in pharmacologically active compounds. The bromo, methoxy, and nitro functional groups will significantly influence its electronic and steric properties, thereby affecting its reactivity and biological activity. Below is a summary of data for related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 7-Bromo-5-methoxy-1H-indole | 408355-12-4 | C₉H₈BrNO | 226.07 | Isomeric analog.[1] |

| 7-Bromo-4-methoxy-1H-indole | 81224-16-0 | C₉H₈BrNO | 226.07 | The indole precursor to the target compound.[2] |

| 5-Bromo-7-nitroindoline | 80166-90-1 | C₈H₇BrN₂O₂ | 243.06 | Shares the bromo and nitro substitutions on the indoline core.[3] |

| 7-Bromo-5-nitroindoline | Not Available | C₈H₇BrN₂O₂ | 243.06 | Isomeric analog with public data on PubChem.[4] |

| 4-Bromo-7-methoxy-1H-indole | 436091-59-7 | C₉H₈BrNO | 226.07 | Isomeric analog.[5][6] |

| 7-Bromo-4-methoxyindole-3-acetonitrile | 1227593-79-4 | C₁₁H₉BrN₂O | 265.11 | A more complex derivative.[7] |

Hypothetical Synthesis of 7-Bromo-4-methoxy-5-nitroindoline

A plausible synthetic route to 7-Bromo-4-methoxy-5-nitroindoline can be postulated based on established organic chemistry principles and published syntheses of similar molecules. A potential starting material would be 4-methoxyindoline or 7-bromo-4-methoxyindoline. The synthesis would likely involve electrophilic aromatic substitution reactions, namely bromination and nitration. The order of these steps is crucial to ensure the correct regioselectivity.

Experimental Protocol: A Proposed Synthesis

Step 1: Bromination of 4-methoxyindoline (if starting from this material)

-

Dissolve 4-methoxyindoline in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. The methoxy group is an ortho-, para-director, but the amine group's influence on the aromatic ring of the indoline system will also affect the position of bromination. The 7-position is a likely site for substitution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-bromo-4-methoxyindoline.

Step 2: Nitration of 7-bromo-4-methoxyindoline

-

To a cooled (0 °C) solution of fuming nitric acid in concentrated sulfuric acid, slowly add 7-bromo-4-methoxyindoline. The methoxy group is activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The nitro group is expected to add to the 5-position.

-

Maintain the temperature below 10 °C and stir for a designated period.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity

The biological activity of 7-Bromo-4-methoxy-5-nitroindoline has not been described. However, the indoline scaffold is present in numerous biologically active molecules. For instance, various substituted indolines have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. The specific substitutions on the indoline ring would modulate its activity and selectivity towards biological targets. Further research would be required to elucidate any potential therapeutic applications.

Visualizations

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to 7-Bromo-4-methoxy-5-nitroindoline.

Logical Relationship of Compound Features

References

- 1. 7-Bromo-5-methoxy-1H-indole 98.00% | CAS: 408355-12-4 | AChemBlock [achemblock.com]

- 2. 7-bromo-4-methoxy-1H-indole [aobchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 7-bromo-5-nitroindoline (C8H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]

- 6. 4-Bromo-7-methoxy-1H-indole | CAS#:436091-59-7 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

Technical Guide: Physicochemical Properties and Synthetic Strategy for 7-Bromo-4-methoxy-5-nitroindoline

Disclaimer: The compound 7-Bromo-4-methoxy-5-nitroindoline is a novel chemical entity with no readily available data in the public domain. This technical guide has been compiled to provide a comprehensive overview based on the known properties of structurally similar compounds and established synthetic and analytical methodologies in organic and medicinal chemistry. The experimental protocols and physical properties detailed herein are predictive and require experimental validation.

Comparative Physicochemical Properties of Structurally Related Indoline Derivatives

To estimate the physical properties of 7-Bromo-4-methoxy-5-nitroindoline, a comparative analysis of closely related indoline and indole derivatives is presented below. These compounds share key structural motifs that influence their physicochemical behavior.

| Property | 5-Bromo-7-nitroindoline | 1-Acetyl-5-bromo-7-nitroindoline | 7-Bromo-4-methoxy-1H-indole |

| Molecular Formula | C₈H₇BrN₂O₂[1][2] | C₁₀H₉BrN₂O₃[3] | C₉H₈BrNO[4] |

| Molecular Weight | 243.06 g/mol [5] | 285.09 g/mol [3] | 226.07 g/mol |

| Melting Point | 133-136 °C[5] | Data not available | Data not available |

| Boiling Point | 344.2 °C at 760 mmHg[5] | Data not available | 356.49 °C[6] |

| Appearance | Light yellow crystals[5] | Solid | Data not available |

| Solubility | Insoluble in water[5][7] | Data not available | Data not available |

| XLogP3 | 2.5[5] | 1.8[3] | Data not available |

Hypothetical Synthesis Protocol

A plausible multi-step synthetic route for 7-Bromo-4-methoxy-5-nitroindoline is proposed, commencing from a commercially available substituted indole. This pathway is designed based on established organic chemistry transformations for indoline derivatives.

Objective: To synthesize 7-Bromo-4-methoxy-5-nitroindoline.

Materials:

-

7-Bromo-4-methoxy-1H-indole

-

Trifluoroacetic acid (TFA)

-

Triethylsilane

-

Nitric acid

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Methodology:

Step 1: Reduction of 7-Bromo-4-methoxy-1H-indole to 7-Bromo-4-methoxyindoline

-

Dissolve 7-Bromo-4-methoxy-1H-indole in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution, followed by the dropwise addition of triethylsilane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 7-Bromo-4-methoxyindoline.

Step 2: Nitration of 7-Bromo-4-methoxyindoline

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, add 7-Bromo-4-methoxyindoline in a dropwise manner, ensuring the temperature is maintained below 5 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the indoline derivative, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain 7-Bromo-4-methoxy-5-nitroindoline.

Generalized Experimental Workflow for Characterization of a Novel Compound

Following the synthesis of a novel compound such as 7-Bromo-4-methoxy-5-nitroindoline, a systematic characterization is essential to confirm its identity, purity, and structure.

Protocol:

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) to determine the purity of the compound.

-

Thin Layer Chromatography (TLC): Use different solvent systems to ensure the presence of a single spot.

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the overall structure.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.

-

-

-

Physical Property Determination:

-

Melting Point: Determine the melting point range of the purified solid to assess its purity.

-

Solubility Studies: Assess the solubility in a range of common laboratory solvents.

-

Visualizations

Caption: Hypothetical synthesis route for 7-Bromo-4-methoxy-5-nitroindoline.

Caption: Generalized workflow for the characterization of a novel compound.

Caption: Conceptual workflow for biological screening and target identification.

References

- 1. 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L16993.03 [thermofisher.cn]

- 3. 1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-7-methoxy-1H-indole [myskinrecipes.com]

- 7. 5-Bromo-7-nitroindoline | 80166-90-1 [chemicalbook.com]

Technical Guide: 7-Bromo-4-methoxy-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a hypothetical synthesis protocol, and a general experimental workflow for the characterization of 7-Bromo-4-methoxy-5-nitroindoline. This compound, a substituted indoline, represents a class of molecules with significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indoline scaffold.

Core Compound Data

The fundamental physicochemical properties of 7-Bromo-4-methoxy-5-nitroindoline are summarized below. These values are calculated based on its chemical structure and are essential for experimental design and interpretation.

| Property | Value |

| Molecular Formula | C₉H₉BrN₂O₃ |

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indole |

| CAS Number | Not available |

| Canonical SMILES | COC1=C(C2=C(C=C1--INVALID-LINK--[O-])NCC2)Br |

Hypothetical Synthesis Protocol

The following is a plausible, multi-step experimental protocol for the synthesis of 7-Bromo-4-methoxy-5-nitroindoline, adapted from established methodologies for the synthesis of substituted indolines.

Objective: To synthesize 7-Bromo-4-methoxy-5-nitroindoline.

Materials:

-

4-Methoxy-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Ethylene glycol

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) bromide (CuBr)

-

Appropriate solvents (e.g., Acetonitrile, Ethanol, Dichloromethane, Water)

-

Standard laboratory glassware and equipment for organic synthesis

Methodology:

-

Step 1: Bromination of 4-Methoxy-2-nitroaniline.

-

Dissolve 4-Methoxy-2-nitroaniline in a suitable solvent such as acetonitrile.

-

Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-6-methoxy-2-nitroaniline.

-

-

Step 2: Synthesis of 7-Bromo-4-methoxy-5-nitroindole via the Bartoli Indole Synthesis.

-

Prepare a solution of the Grignard reagent, vinylmagnesium bromide, in THF.

-

Add a solution of 3-Bromo-6-methoxy-2-nitroaniline in THF dropwise to the Grignard reagent at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography to yield 7-Bromo-4-methoxy-5-nitroindole.

-

-

Step 3: Reduction of the Indole to Indoline.

-

Dissolve the 7-Bromo-4-methoxy-5-nitroindole in a suitable solvent like ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product, 7-Bromo-4-methoxy-5-nitroindoline.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the synthesis and potential biological evaluation of 7-Bromo-4-methoxy-5-nitroindoline.

Spectroscopic Data for 7-Bromo-4-methoxy-5-nitroindoline: A Search for Available Information

A comprehensive search for spectroscopic data (NMR, IR, and MS) for the specific compound 7-Bromo-4-methoxy-5-nitroindoline did not yield any direct experimental or published datasets. While information on structurally related compounds is available, the complete spectroscopic profile for this particular molecule remains elusive in the public domain.

For researchers and scientists in drug development, access to detailed spectroscopic data is crucial for the unequivocal identification and characterization of novel compounds. This technical guide summarizes the findings of a thorough search and provides data on the closest related structures to aid in the potential characterization of 7-Bromo-4-methoxy-5-nitroindoline.

Summary of Findings

No publications or spectral databases were found containing the ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for 7-Bromo-4-methoxy-5-nitroindoline. However, data for two closely related precursors or analogues, 7-bromo-4-methoxy-1H-indole and 7-bromo-5-nitroindoline , are available and presented below for reference. These compounds share key structural motifs with the target molecule and can offer valuable insights for spectral interpretation.

Spectroscopic Data of Related Compounds

7-Bromo-4-methoxy-1H-indole

This compound differs by the absence of the nitro group and the presence of a double bond in the five-membered ring (indole instead of indoline).

Table 1: General Information for 7-Bromo-4-methoxy-1H-indole

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| CAS Number | 81224-16-0 | [1] |

| Molecular Weight | 226.07 g/mol |

7-Bromo-5-nitroindoline

This compound lacks the methoxy group present in the target molecule.

Table 2: General Information for 7-Bromo-5-nitroindoline

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O₂ | [3] |

| Monoisotopic Mass | 241.96909 Da | [3] |

Experimental Protocols: A General Overview

While specific experimental protocols for the synthesis and analysis of 7-Bromo-4-methoxy-5-nitroindoline are not available, a general workflow for acquiring spectroscopic data for a novel organic compound is well-established. This typically involves the synthesis of the compound, followed by purification (e.g., by chromatography), and subsequent analysis using various spectroscopic techniques.

Below is a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data for 7-Bromo-4-methoxy-5-nitroindoline is not currently available in the public domain. Researchers interested in this specific molecule will likely need to perform its synthesis and subsequent spectroscopic characterization. The data provided for the related compounds, 7-bromo-4-methoxy-1H-indole and 7-bromo-5-nitroindoline, can serve as a useful reference for predicting and interpreting the spectra of the target compound. As new research is published, this information may become available in scientific literature and databases.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 7-Bromo-4-methoxy-5-nitroindoline

Predicted ¹H NMR Spectral Data

The chemical structure of 7-Bromo-4-methoxy-5-nitroindoline with proton labeling is shown below:

(Note: This is a simplified 2D representation. The actual proton labels for the indoline ring are H-1 (on N), H-2α, H-2β, H-3α, H-3β, and H-6.)

The predicted ¹H NMR data for 7-Bromo-4-methoxy-5-nitroindoline in a common deuterated solvent such as CDCl₃ at a standard spectrometer frequency (e.g., 400 MHz) is summarized in the table below. Predictions are based on the additive effects of the bromo, methoxy, and nitro substituents on the indoline scaffold.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-6 | ~7.5 - 7.8 | s | - | Aromatic Proton |

| NH (H-1) | ~4.0 - 5.5 | br s | - | Amine Proton |

| OCH₃ | ~3.9 - 4.1 | s | - | Methoxy Protons |

| H-3 | ~3.6 - 3.8 | t | ~8.0 - 9.0 | Methylene Protons (adjacent to aromatic ring) |

| H-2 | ~3.1 - 3.3 | t | ~8.0 - 9.0 | Methylene Protons (adjacent to Nitrogen) |

Rationale for Predictions:

-

H-6: This is the sole aromatic proton. It is expected to be a singlet as it has no adjacent protons. Its chemical shift is significantly downfield due to the deshielding effects of the neighboring electron-withdrawing nitro group (ortho) and the bromo group (para).

-

NH (H-1): The chemical shift of the amine proton can be highly variable depending on solvent, concentration, and temperature. It is often observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

OCH₃: The methoxy protons will appear as a sharp singlet in the range typical for aryl methyl ethers.

-

H-3 and H-2: These protons belong to the ethylene bridge of the indoline ring. They are adjacent to each other and are expected to show vicinal coupling, resulting in a triplet for each if the coupling to the other methylene protons is equivalent.[1][2] The H-3 protons are adjacent to the aromatic ring and are typically more deshielded than the H-2 protons, which are adjacent to the nitrogen.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like 7-Bromo-4-methoxy-5-nitroindoline.

A. Sample Preparation:

-

Massing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial.[3][4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If the compound has poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][6]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a chemical shift reference (δ = 0.00 ppm).

-

Transfer and Filtration: Gently agitate the vial to dissolve the sample completely. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] The final sample depth in the tube should be approximately 4-5 cm.[5][6]

-

Capping: Cap the NMR tube securely.

B. Data Acquisition:

-

Instrumentation: Use a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for routine analysis.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment (e.g., a simple pulse-acquire sequence).

-

Temperature: Maintain a constant temperature, typically 25°C (298 K).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

C. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualization of the ¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR Spectral Analysis.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Ch 13 - Coupling [chem.ucalgary.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 6. research.reading.ac.uk [research.reading.ac.uk]

Mass Spectrometry of 7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 7-Bromo-4-methoxy-5-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical mass spectrometric data, a plausible fragmentation pathway, a detailed experimental protocol for its analysis, and a logical workflow for its characterization.

Theoretical Mass Spectrometry Data

The analysis of 7-Bromo-4-methoxy-5-nitroindoline by mass spectrometry begins with the determination of its theoretical molecular weight and the characteristic isotopic pattern arising from the presence of a bromine atom. The molecular formula of the compound is C₉H₉BrN₂O₃.

Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z). This distinctive pattern is a key signature for the presence of a single bromine atom in a molecule.

The expected mass spectrometric data for the molecular ion and key theoretical fragments are summarized below.

| Ion | Description | m/z (⁷⁹Br) | m/z (⁸¹Br) | Plausible Fragmentation Origin |

| [M]⁺ | Molecular Ion | 271.98 | 273.98 | Ionization of the parent molecule |

| [M-NO₂]⁺ | Loss of nitro group | 225.98 | 227.98 | Cleavage of the C-N bond of the nitro group |

| [M-CH₃]⁺ | Loss of a methyl radical | 256.97 | 258.97 | Fragmentation of the methoxy group |

| [M-CH₃-CO]⁺ | Subsequent loss of CO | 228.96 | 230.96 | Loss of carbonyl from the indoline ring after methyl loss |

| [M-Br]⁺ | Loss of a bromine radical | 193.05 | - | Cleavage of the C-Br bond |

| [Br]⁺ | Bromine cation | 78.92 | 80.92 | Direct detection of the bromine fragment |

Proposed Fragmentation Pathway

Electron ionization (EI) mass spectrometry of 7-Bromo-4-methoxy-5-nitroindoline is expected to induce a series of characteristic fragmentation events. The initial ionization will form the molecular ion [C₉H₉BrN₂O₃]⁺. The subsequent fragmentation is likely to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) as a radical.[1] For aromatic ethers, the loss of a methyl radical (CH₃) from the methoxy group is a typical fragmentation.[2][3] The carbon-bromine bond can also undergo cleavage, leading to the loss of a bromine radical.[4][5] The indoline ring itself can undergo fragmentation, often involving the loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[6][7]

A logical representation of these fragmentation steps is illustrated in the following diagram.

Caption: Proposed fragmentation pathway of 7-Bromo-4-methoxy-5-nitroindoline.

Experimental Protocols

This section details a representative protocol for the analysis of 7-Bromo-4-methoxy-5-nitroindoline using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of small, volatile, and thermally stable molecules.

3.1. Sample Preparation

-

Solubilization: Accurately weigh approximately 1 mg of 7-Bromo-4-methoxy-5-nitroindoline and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Logical Workflow for Compound Characterization

The process of identifying and characterizing an unknown compound like 7-Bromo-4-methoxy-5-nitroindoline using mass spectrometry follows a logical workflow. This workflow ensures a systematic approach from sample analysis to final structure confirmation.

Caption: Workflow for compound characterization using mass spectrometry.

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

An In-depth Technical Guide on the Potential Biological Activity of 7-Bromo-4-methoxy-5-nitroindoline

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the current scientific literature regarding the biological activity, experimental protocols, and associated signaling pathways of 7-Bromo-4-methoxy-5-nitroindoline.

Executive Summary

This technical guide aims to provide a thorough analysis of the biological activities of the chemical compound 7-Bromo-4-methoxy-5-nitroindoline. Extensive searches of scientific databases and literature have been conducted to collate all available quantitative data, detailed experimental methodologies, and relevant signaling pathway information. The objective is to present this information in a clear, structured, and easily comparable format to aid researchers, scientists, and professionals in the field of drug development.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is currently no published data on the biological activity of 7-Bromo-4-methoxy-5-nitroindoline. Searches for this specific compound did not yield any studies detailing its effects on biological systems, quantitative data such as IC50 or EC50 values, or any associated experimental protocols or signaling pathways.

While information exists for structurally related compounds, such as other brominated and methoxylated indoles and indolines, this data cannot be directly extrapolated to 7-Bromo-4-methoxy-5-nitroindoline due to the principles of structure-activity relationships, where minor structural modifications can lead to significant changes in biological function.

Therefore, this document serves to report the absence of available information and to highlight a potential area for novel research. The synthesis and subsequent biological evaluation of 7-Bromo-4-methoxy-5-nitroindoline could represent a new avenue of investigation within the broader field of medicinal chemistry and drug discovery.

Quantitative Data

A thorough search for quantitative data, including but not limited to IC50 and EC50 values, for 7-Bromo-4-methoxy-5-nitroindoline yielded no results. Consequently, no data table can be provided at this time.

Experimental Protocols

No experimental protocols specifically designed for or utilizing 7-Bromo-4-methoxy-5-nitroindoline were found in the current body of scientific literature. This includes methodologies for assessing its synthesis, purification, and biological activity.

Signaling Pathways and Experimental Workflows

As no biological activity has been reported for 7-Bromo-4-methoxy-5-nitroindoline, there are no known signaling pathways modulated by this compound. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable.

Future Directions

The absence of data on 7-Bromo-4-methoxy-5-nitroindoline presents an opportunity for original research. Future studies could focus on the following areas:

-

Chemical Synthesis: Development and optimization of a synthetic route to produce 7-Bromo-4-methoxy-5-nitroindoline in sufficient purity and quantity for biological screening.

-

In Vitro Screening: Initial biological evaluation of the compound against a diverse panel of biological targets, such as enzymes, receptors, and cancer cell lines, to identify potential areas of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of 7-Bromo-4-methoxy-5-nitroindoline to understand how structural modifications influence any observed biological activity.

Conclusion

This technical guide has established that there is a significant knowledge gap regarding the biological activity of 7-Bromo-4-methoxy-5-nitroindoline. While the core requirements of this guide, including data presentation, experimental protocols, and visualizations, could not be fulfilled due to the lack of available information, this report itself is of value to the scientific community. It clearly indicates that the exploration of 7-Bromo-4-methoxy-5-nitroindoline is a novel and uninvestigated area of research. We encourage researchers to consider this compound as a potential starting point for new drug discovery programs.

The Cornerstone of Pharmaceutical Design: A Technical Guide to Nitro Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nitro compounds, often perceived as simple or even hazardous chemical entities, are in fact indispensable workhorses in the arsenal of pharmaceutical synthesis. Their remarkable versatility stems from the unique electronic properties of the nitro group (–NO₂), which render it both a potent activating group for a variety of chemical transformations and a key pharmacophore in numerous therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of nitro compounds, detailing their application as pivotal synthetic intermediates and as active components in drug molecules, supported by experimental data and methodological insights.

The Nitro Group as a Versatile Synthetic Intermediate

The strong electron-withdrawing nature of the nitro group makes it an ideal functional handle for constructing complex molecular architectures. Nitroalkanes and nitroarenes are readily available and serve as precursors to a wide array of other functional groups, most notably the ubiquitous amino group found in a vast number of pharmaceuticals.

Gateway to Anilines: The Reduction of Nitroarenes

The reduction of an aromatic nitro group to an aniline is one of the most fundamental and widely used transformations in pharmaceutical manufacturing. Anilines are key building blocks for a diverse range of drugs, including analgesics, anticancer agents, and antivirals. A variety of methods are employed for this reduction, each with its own advantages regarding cost, selectivity, and environmental impact.

The general transformation is as follows:

Ar-NO₂ --[Reducer]--> Ar-NH₂

Commonly employed methods include catalytic hydrogenation using precious metal catalysts (e.g., Pd/C, PtO₂) or base metals like Raney Nickel, and chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[1][2][3] The choice of reagent can be critical when other reducible functional groups are present in the molecule.[4]

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Nitroarene Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Nitrobenzene | Mn-1 (5 mol %), K₂CO₃ | Toluene | 130 | 24 h | >99 | [3][4] |

| 4-Nitrotoluene | Mn-1 (5 mol %), K₂CO₃ | Toluene | 130 | 24 h | 97 | [3][4] |

| 4-Chloronitrobenzene | Pd@Fe₃O₄, THDB | Water | 50 | 10 h | 70 (Selective) | [5] |

| Nitrobenzene | Raney Nickel, H₂ | - | - | - | - | [2] |

| m-Nitroacetophenone | Granulated Tin, HCl | Water/HCl | Reflux | 30 min | - | [6] |

| Nitrobenzene | Fe powder, HCl | Water/HCl | Reflux | - | High | [7] |

Note: Yields and conditions are representative and can vary based on the specific substrate and experimental setup.

Carbon-Carbon Bond Formation

Nitroalkanes are crucial for forming new carbon-carbon bonds, providing pathways to build the carbon skeletons of complex drug molecules.

-

The Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[8][9] This product is a versatile intermediate that can be reduced to a valuable 1,2-amino alcohol, a motif present in many bioactive compounds, including the antibiotic Chloramphenicol .[10][11]

-

The Michael Addition: Nitroalkanes can act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds and nitroalkenes.[12][13][14] This reaction is a powerful tool for creating γ-nitro carbonyl compounds, which are precursors for important neurotransmitter analogs like β-substituted GABA derivatives (e.g., Baclofen, Pregabalin).[14]

The Nitro Group as a Pharmacophore: Bioreductive Activation

Beyond their role as synthetic intermediates, nitroaromatic and nitroheterocyclic moieties are integral components of many drugs, where the nitro group itself is essential for therapeutic activity.[15] This is particularly true for antimicrobial and anticancer agents. The mechanism of action for these drugs hinges on a process called bioreductive activation .

In environments with low oxygen tension, such as within anaerobic bacteria or hypoxic tumor cells, cellular enzymes called nitroreductases catalyze the reduction of the nitro group.[16][17] This process is not a simple conversion to an amine but rather a stepwise reduction that generates highly reactive, cytotoxic intermediates, including nitro anion radicals (R-NO₂•⁻), nitroso (R-NO), and hydroxylamine (R-NHOH) species.[18] These intermediates can damage cellular macromolecules like DNA, RNA, and proteins, leading to cell death.[19] This selective activation in target cells minimizes damage to the host's healthy, aerobic cells.

Key Examples of Nitro-Containing Drugs

-

Nitroimidazoles (e.g., Metronidazole, Secnidazole): These are mainstays for treating infections caused by anaerobic bacteria and protozoa.[20] Their selective toxicity is a classic example of bioreductive activation, which does not occur in aerobic human cells.[17]

-

Nitrofurans (e.g., Nitrofurantoin): Used primarily for urinary tract infections, nitrofurantoin is concentrated in the urine where it enters bacteria.[19] Bacterial nitroreductases then activate the drug, generating reactive intermediates that inhibit multiple targets, including DNA, RNA, and protein synthesis, making the development of resistance more difficult.[16][21]

-

Chloramphenicol: A broad-spectrum antibiotic, its structure features a p-nitrophenyl group. While its primary mechanism is the inhibition of protein synthesis, the nitro group is crucial for its activity.

-

Nifedipine: A calcium channel blocker used to treat hypertension, Nifedipine is a dihydropyridine derivative synthesized using 2-nitrobenzaldehyde as a key starting material.[22] Here, the nitro group is a permanent part of the final drug structure, influencing its physicochemical properties.

Table 2: Synthesis of Key Nitro-Containing Pharmaceuticals

| Drug | Key Nitro-Containing Precursor | Key Transformation / Reaction | Reagents / Conditions | Yield (%) | Reference(s) |

| Nifedipine | 2-Nitrobenzaldehyde | Hantzsch Dihydropyridine Synthesis | Methyl acetoacetate, Ammonia, Methanol, Reflux | ~70-85 | [22][23] |

| Secnidazole | 2-Methyl-5-nitroimidazole | N-Alkylation | 1-Bromo-2-propanol, K₂CO₃, Acetone, Reflux | High | [24] |

| Chloramphenicol | p-Nitrobenzaldehyde | Henry Reaction & Reduction | Nitromethane, Formaldehyde, then H₂/Catalyst | - | [10][25] |

| Flutamide | 4-Nitro-3-(trifluoromethyl)aniline | Acylation | Isobutyryl chloride or Isobutyric acid | Good | [26] |

Experimental Protocols

Detailed methodologies are critical for the successful application of these synthetic strategies. Below are representative protocols for key transformations involving nitro compounds.

Synthesis of Nifedipine via Hantzsch Condensation

The synthesis of the calcium channel blocker Nifedipine is a classic example of a multi-component reaction where a nitro-substituted aldehyde is a critical starting material.[23]

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, 4.0 mL of methanol, and 1.6 mL of concentrated aqueous ammonia (35%).[23]

-

Reflux: Heat the mixture to reflux using an oil bath or heating mantle and maintain the reflux for approximately 3.5 hours.[23]

-

Crystallization: After the reaction period, allow the mixture to cool to room temperature. A yellow precipitate should form. If necessary, place the flask in an ice-water bath to induce crystallization.[23]

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with cold water (10 mL) followed by cold methanol (5 mL).[23]

-

Purification: Recrystallize the crude product from hot methanol to obtain pure, yellow crystals of Nifedipine.[23]

Synthesis of Aniline via Reduction of Nitrobenzene

This protocol describes a classic laboratory-scale reduction using tin metal and hydrochloric acid.

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask, add 25 g of granulated tin and 25 g of nitrobenzene.[27]

-

Acid Addition: Assemble a reflux apparatus. Through the condenser, add 115 mL of concentrated hydrochloric acid in small portions. The reaction is exothermic; if it becomes too vigorous, cool the flask in an ice bath.[27]

-

Reflux: After the initial reaction subsides, heat the mixture on a boiling water bath for 30-60 minutes, with occasional shaking, until the odor of nitrobenzene is no longer present.[27]

-

Basification: Cool the flask to room temperature and slowly add a solution of 75 g of sodium hydroxide in 150 mL of water. This will precipitate tin hydroxides and liberate the free aniline. The mixture should be strongly alkaline.

-

Isolation (Steam Distillation): Perform a steam distillation to separate the aniline from the reaction mixture. Collect the distillate, which will consist of a mixture of aniline and water.

-

Purification (Extraction): Transfer the distillate to a separatory funnel. Add sodium chloride to saturate the aqueous layer and extract the aniline with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield aniline.[28]

Synthesis of Secnidazole

This procedure outlines the N-alkylation of 2-methyl-5-nitroimidazole to produce the antiprotozoal drug Secnidazole.[24]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, mix 2-methyl-5-nitroimidazole, 1-bromo-2-propanol, potassium carbonate (catalyst), and acetone (solvent).[24]

-

Reflux: Heat the mixture to reflux and maintain the reaction until completion (monitoring by TLC is recommended).[24]

-

Work-up: After the reaction is complete, recover the acetone by distillation. Add water to the residue and cool the mixture to approximately 2-5°C to precipitate the crude product.[24]

-

Isolation: Collect the wet solid by centrifugation or filtration. Wash the crude product with cold water.[24]

-

Purification: Recrystallize the crude product from a 40% ethanol/water mixture, potentially with the use of activated carbon for decolorization. Dry the purified crystals under vacuum to yield Secnidazole.[24]

Conclusion

Nitro compounds are far more than just energetic materials or simple precursors. They are sophisticated tools in pharmaceutical synthesis, offering a rich and diverse reactivity that enables the construction of complex molecular frameworks. Their ability to be cleanly and efficiently reduced to amines makes them foundational to the synthesis of countless drugs. Furthermore, the unique bioreductive activation pathway of the nitro group has been masterfully exploited to create highly effective and selective antimicrobial and anticancer agents. A thorough understanding of the chemistry and biological activity of nitro compounds is, therefore, essential for professionals engaged in modern drug discovery and development.

References

- 1. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. researchgate.net [researchgate.net]

- 8. Henry Reaction [organic-chemistry.org]

- 9. redalyc.org [redalyc.org]

- 10. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. aaup.edu [aaup.edu]

- 16. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 20. jocpr.com [jocpr.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - CZ [thermofisher.com]

- 23. books.rsc.org [books.rsc.org]

- 24. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]

- 25. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. scribd.com [scribd.com]

The Photoreactive Properties of 7-Nitroindoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photoreactive properties of 7-nitroindoline derivatives, which have become indispensable tools in neuroscience, cell biology, and pharmacology. Their ability to act as photolabile protecting groups, or "cages," for a variety of bioactive molecules allows for precise spatiotemporal control over biological processes, initiated by a flash of light. This document details their photochemical characteristics, experimental applications, and the underlying signaling pathways they help to elucidate.

Introduction to 7-Nitroindoline Caged Compounds

7-Nitroindoline derivatives are a class of organic molecules renowned for their use as "caged" compounds.[1] In this context, a bioactive molecule, such as a neurotransmitter or a second messenger, is rendered temporarily inert by covalent linkage to the 7-nitroindoline moiety.[1][2] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule in a process known as "uncaging."[2] This technique offers unparalleled precision in delivering biologically active substances to specific locations within cells or tissues and at exact moments in time.

The core advantages of 7-nitroindoline cages include their high stability in physiological solutions, resistance to hydrolysis, and efficient photolysis.[3] Furthermore, derivatives can be chemically modified to fine-tune their photochemical properties, such as their absorption wavelength and quantum yield, making them suitable for a range of applications, including one-photon and two-photon excitation microscopy.[1][4]

Quantitative Photochemical Properties

The efficacy of a caged compound is determined by several key photochemical parameters. These include the absorption maximum (λmax), the molar extinction coefficient (ε), the quantum yield of photolysis (Φu), and the two-photon action cross-section (δu). The following tables summarize these properties for some of the most widely used 7-nitroindoline derivatives.

| Compound Name | Abbreviation | Caged Molecule | One-Photon λmax (nm) | Quantum Yield (Φu) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 4-Methoxy-7-nitroindolinyl-glutamate | MNI-Glu | L-Glutamate | 300-380 | 0.065-0.085 | ~5,000 |

| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-Glu | L-Glutamate | ~350 | ~0.5-0.6 | Not widely reported |

| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glu | L-Glutamate | Not widely reported | ~0.5 | Not widely reported |

| 7-Nitroindolinyl-GABA | NI-GABA | GABA | Not widely reported | Not widely reported | Not widely reported |

| 4,5-Dimethoxy-2-nitrobenzyl-GABA | DMNB-GABA | GABA | Not widely reported | Not widely reported | Not widely reported |

| 4-Methoxy-7-nitroindolinyl-D-aspartate | MNI-D-aspartate | D-Aspartate | Not widely reported | 0.09 | Not widely reported |

Table 1: One-Photon Photochemical Properties of Selected 7-Nitroindoline Derivatives.

| Compound Name | Abbreviation | Two-Photon Excitation λ (nm) | Two-Photon Action Cross-section (δu, GM) |

| 4-Methoxy-7-nitroindolinyl-glutamate | MNI-Glu | 720-730 | 0.06 |

| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-Glu | 720 | ~5-6 times > MNI-Glu |

| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-Glu | Not widely reported | ~5-6 times > MNI-Glu |

| 7-(dicarboxymethyl)-aminocoumarin-caged GABA | N-DCAC-GABA | 830 | Not widely reported |

Table 2: Two-Photon Uncaging Properties of Selected 7-Nitroindoline and Other Caged Compounds. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols

The successful application of 7-nitroindoline derivatives hinges on meticulous experimental design and execution. Below are detailed methodologies for key experimental procedures.

Synthesis of 4-Methoxy-7-nitroindolinyl-caged L-Glutamate (MNI-Glu)

The synthesis of MNI-Glu is a multi-step process that requires careful execution. The following is a generalized protocol based on published methods.[5][6]

Experimental Workflow for MNI-Glu Synthesis

Caption: A simplified workflow for the synthesis of MNI-Glu.

Protocol:

-

Nitration of 4-methoxyindole: 4-methoxyindole is nitrated using a suitable nitrating agent (e.g., nitric acid in acetic anhydride) to yield 4-methoxy-7-nitroindole. The reaction is typically carried out at low temperatures to control selectivity.

-

Reduction to 4-methoxy-7-nitroindoline: The nitroindole is then reduced to the corresponding indoline. This can be achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with a chemical reducing agent like sodium borohydride in the presence of a catalyst.

-

Coupling with protected glutamate: The 4-methoxy-7-nitroindoline is coupled with a protected form of L-glutamic acid (e.g., di-t-butyl L-glutamate). This is typically an amide bond formation reaction facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The protecting groups on the glutamate moiety are removed. For t-butyl esters, this is commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA).

-

Purification: The final product, MNI-Glu, is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for biological experiments.[5]

Two-Photon Uncaging of MNI-Glutamate in Brain Slices

This protocol outlines the general steps for performing two-photon uncaging of MNI-Glu to stimulate individual dendritic spines in acute brain slices, a common application in neuroscience.[1][7]

Experimental Workflow for Two-Photon Uncaging

Caption: A typical workflow for a two-photon glutamate uncaging experiment.

Protocol:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent and maintain them in artificial cerebrospinal fluid (ACSF).[1]

-

Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.[8]

-

Caged Compound Application: Bath-apply MNI-Glu at a concentration of 2.5-10 mM in the ACSF.[1][7]

-

Two-Photon Microscopy: Use a two-photon microscope equipped with a Ti:Sapphire laser. An imaging wavelength (e.g., >800 nm) is used to visualize the fluorescently labeled neuron, while the uncaging wavelength is set to ~720 nm for MNI-Glu.[9]

-

Targeting and Uncaging: Identify a dendritic spine of interest. Position the uncaging laser spot at a small distance (e.g., ~0.5 µm) from the spine head to avoid direct photodamage.[7] Deliver a brief laser pulse (1-5 ms, 10-30 mW) to uncage the glutamate.[1][7]

-

Data Acquisition: Simultaneously record the electrophysiological response (uncaging-evoked excitatory postsynaptic current, uEPSC, or potential, uEPSP) and image any morphological or calcium changes in the spine.[1]

Signaling Pathways Activated by 7-Nitroindoline Derivatives

The photorelease of bioactive molecules using 7-nitroindoline derivatives allows for the precise activation of specific cellular signaling pathways. Below are diagrams of key pathways commonly investigated using this technology.

Glutamate Receptor Signaling

Uncaging of L-glutamate activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, leading to a cascade of downstream events.[10][11]

Caption: Glutamate receptor signaling cascade initiated by uncaging.

Calcium Signaling in Neurons

The release of caged calcium or the activation of calcium-permeable channels by uncaged neurotransmitters can trigger a variety of calcium-dependent signaling events.[12][13]

Caption: Key pathways in neuronal calcium signaling activated by uncaging.

GABAergic Signaling

Uncaging of GABA, the primary inhibitory neurotransmitter in the brain, activates GABA receptors, leading to neuronal inhibition.[14][15]

Caption: GABAergic signaling pathways initiated by uncaging GABA.

Conclusion and Future Directions

7-Nitroindoline derivatives have revolutionized the study of dynamic biological processes by providing a means to control cellular activities with light. The continuous development of new derivatives with improved photochemical properties, such as red-shifted absorption maxima and higher two-photon cross-sections, will further expand their utility. These advancements will enable deeper tissue penetration and reduced phototoxicity, opening up new avenues for in vivo studies in complex organisms. As our understanding of the intricate signaling networks within cells grows, the precise spatiotemporal control offered by 7-nitroindoline-based caged compounds will remain an invaluable tool for dissecting these complex pathways and advancing drug discovery and development.

References

- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 2. Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]

- 12. Calcium Signaling in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

7-Bromo-4-methoxy-5-nitroindoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-4-methoxy-5-nitroindoline (CAS No. 1427503-13-6) is publicly available. The following information is compiled from data on structurally similar compounds, including other brominated nitroindoles and general knowledge of nitroaromatic and brominated organic compounds. All procedures should be conducted with the utmost caution in a controlled laboratory environment by trained professionals. A thorough risk assessment should be completed before handling this compound.

Compound Identification and Properties

While specific data for 7-Bromo-4-methoxy-5-nitroindoline is limited, the properties of analogous compounds can provide an estimation of its characteristics.

| Property | Inferred Value/Information | Source Analogy |

| Molecular Formula | C₉H₉BrN₂O₃ | - |

| Molecular Weight | 289.09 g/mol | - |

| Appearance | Likely a yellow to brown crystalline solid or powder. | Based on 5-Bromo-7-nitroindoline which appears as orange to dark brown crystals or powder.[1] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | General characteristic of similar organic compounds. |

| Reactivity | Potentially reactive with strong oxidizing and reducing agents. May be light-sensitive (photoreactive). | Based on studies of substituted 1-acyl-7-nitroindolines.[2] |

Hazard Identification and Precautionary Measures

The primary hazards associated with 7-Bromo-4-methoxy-5-nitroindoline are inferred from data on similar nitroaromatic and brominated compounds.

Inferred Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.

-

Mutagenicity/Carcinogenicity: Nitroaromatic compounds as a class are often associated with mutagenic and carcinogenic properties.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Logical Relationship of Inferred Hazards

References

- 1. 5-Bromo-7-nitroindoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]